

solubility of 2,5-Di-tert-butylhydroquinone in different solvents

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Compound of Interest

Compound Name: 2,5-Di-tert-butylhydroquinone

Cat. No.: B12687330

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An In-depth Technical Guide to the Solubility of 2,5-Di-tert-butylhydroquinone

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of active compounds is paramount for formulation, delivery, and efficacy. This technical guide provides a comprehensive overview of the solubility of **2,5-Di-tert-butylhydroquinone** (DTBHQ), a significant antioxidant and polymerization inhibitor.^{[1][2][3]}

Core Solubility Data

The solubility of **2,5-Di-tert-butylhydroquinone** (DTBHQ), a white to tan crystalline solid, varies significantly with the choice of solvent and temperature.^{[2][4]} It is notably insoluble in water and caustic solutions.^{[2][4]} The dissolution of DTBHQ in the solvents studied has been found to be an endothermic process.

Quantitative solubility data for DTBHQ in several common organic solvents are summarized in the tables below. Table 1 presents solubility data at a standard temperature of 25°C, providing a baseline for comparison. Table 2 offers a more detailed look at the temperature-dependent mole fraction solubility of DTBHQ in select solvents, as determined by gravimetric analysis.

Table 1: Solubility of **2,5-Di-tert-butylhydroquinone** in Various Solvents at 25°C (77°F)

Solvent	Solubility (wt %)
Ethyl Acetate	31%
Acetone	25%
Ethanol (95%)	17%
Styrene	< 5%
Toluene	< 1%
Water	Insoluble

Source: Eastman™ DTBHQ Technical Data Sheet[4]

Table 2: Mole Fraction Solubility (x) of **2,5-Di-tert-butylhydroquinone** in Different Solvents at Various Temperatures

Temperature (K)	Acetone	Ethyl Acetate	Methanol	Ethanol (w=1.0)	Ethanol I/Water (w=0.8998)	Ethanol I/Water (w=0.7992)	Ethanol I/Water (w=0.6501)	Ethanol I/Water (w=0.4999)
278.95	-	-	0.0163	0.0216	0.0132	0.0075	0.0021	0.0007
283.15	0.0764	0.0463	0.0185	0.0243	0.0151	0.0088	0.0025	0.0008
288.15	0.0913	0.0531	0.0213	0.0279	0.0176	0.0104	0.0031	0.0010
293.15	0.1088	0.0611	0.0246	0.0321	0.0205	0.0123	0.0037	0.0012
298.15	0.1301	0.0702	0.0284	0.0371	0.0240	0.0146	0.0045	0.0014
303.15	0.1545	0.0807	0.0328	0.0428	0.0280	0.0173	0.0054	0.0017
308.15	0.1831	0.0927	0.0379	0.0495	0.0328	0.0205	0.0065	0.0021
313.15	0.2168	0.1064	0.0438	0.0572	0.0383	0.0242	0.0078	0.0025
318.15	0.2561	0.1221	0.0506	0.0661	0.0448	0.0286	0.0094	0.0030
323.15	0.3019	0.1399	0.0584	0.0764	0.0524	0.0337	0.0113	0.0036
328.15	-	-	0.0674	0.0881	0.0611	0.0398	0.0135	0.0044
333.15	-	-	0.0778	0.1016	0.0712	0.0468	0.0162	0.0053
339.15	-	-	0.0917	0.1197	0.0849	0.0565	0.0199	0.0066
346.15	-	-	0.1091	0.1430	0.1029	0.0693	0.0248	0.0083

Data adapted from Zhang, Y., et al. "Solubility of **2,5-Di-tert-butylhydroquinone** and Process Design for Its Purification Using Crystallization."^[5] (w represents the mass fraction of ethanol in the ethanol-water mixture)

From the data, it is evident that the solubility of DTBHQ in acetone shows a marked increase with rising temperature, a trend that is less pronounced in other solvents like ethyl acetate and methanol.^[5] Furthermore, in ethanol-water mixtures, the solubility of DTBHQ diminishes rapidly as the proportion of water increases.^[5]

Experimental Protocol for Solubility Determination

The following section details the gravimetric method used to obtain the mole fraction solubility data presented in Table 2. This method is a reliable and widely used technique for determining the solubility of solid compounds in liquids.

Materials and Apparatus:

- **2,5-Di-tert-butylhydroquinone** (purity > 0.990 mass fraction)
- Solvents (e.g., acetone, ethyl acetate, methanol, ethanol, deionized water) with known purity
- 50 mL jacketed glass reactor
- Circulating thermostatic water bath with high-temperature accuracy (e.g., JULABO FP51, ± 0.01 K)
- Magnetic stirrer
- Analytical balance

Procedure:

- A 30 mL volume of the selected solvent is introduced into the 50 mL jacketed glass reactor.
- The temperature of the circulating water bath is set to the desired experimental temperature.
- An excess amount of DTBHQ is gradually added to the solvent in the reactor while under constant stirring.
- The solution is continuously stirred at the set temperature for a minimum of 10 hours to ensure equilibrium is reached.
- After the equilibration period, the magnetic stirrer is turned off, and the solution is left undisturbed for at least 5 hours to allow for the sedimentation of undissolved solid.
- A 5 mL aliquot of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to match the experimental temperature, thereby preventing any precipitation

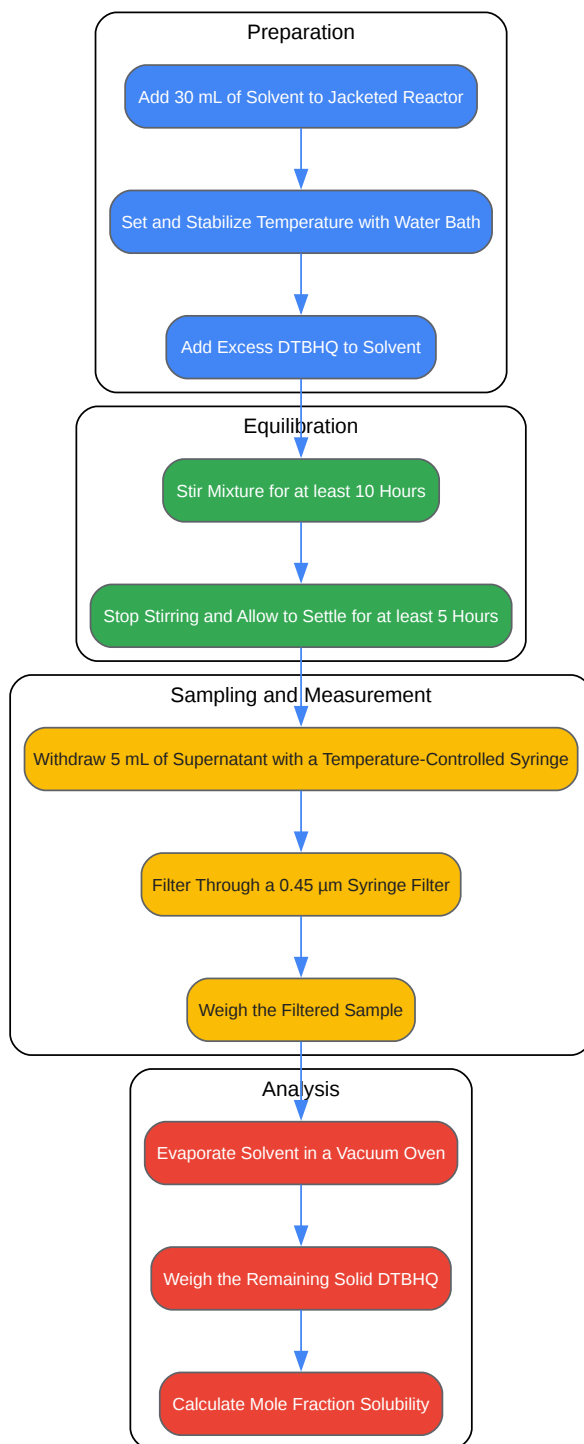
or dissolution during sampling.

- The withdrawn sample is immediately filtered through a 0.45 μm syringe filter into a pre-weighed container.
- The weight of the collected filtrate is accurately measured using an analytical balance.
- The solvent is then removed by evaporation in a vacuum oven.
- The mass of the remaining solid DTBHQ is determined.
- The mole fraction solubility is calculated based on the mass of the dissolved DTBHQ and the mass of the solvent in the filtrate. This process is repeated at various temperatures to establish the temperature-dependent solubility profile.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of DTBHQ solubility.

Workflow for Gravimetric Solubility Determination of DTBHQ

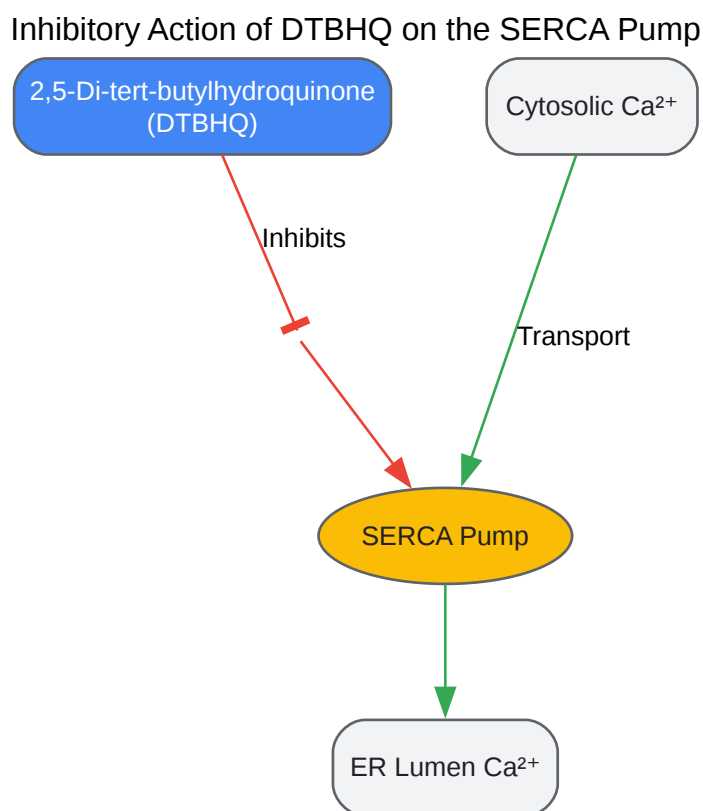
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Caption: Gravimetric method for DTBHQ solubility determination.

Signaling Pathway Involvement

Beyond its physical properties, DTBHQ is also recognized for its biological activity. It is an inhibitor of the Sarco/endoplasmic reticulum Ca^{2+} ATPase (SERCA).[6] This inhibition disrupts the function of the residue Glu309, which in turn prevents Ca^{2+} from reaching its binding site.[6] Additionally, DTBHQ has been shown to modulate the activity of 5-lipoxygenase and cyclooxygenase-2 (COX-2), with IC_{50} values of 1.8 μM and 14.1 μM , respectively, indicating its influence on arachidonic acid metabolism.[6]

The following diagram provides a simplified representation of the inhibitory action of DTBHQ on the SERCA pump.



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Caption: DTBHQ's inhibition of the SERCA pump.

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